Octahydro-1H-pyrrolo[1,2-a]azepine
Description
Significance of Azabicyclic Ring Systems in Organic Chemistry
Azabicyclic ring systems, which feature two rings sharing at least two atoms, are common structural subunits in a vast number of alkaloid natural products. phytolab.com These frameworks serve as crucial scaffolds in the design and synthesis of biologically active and pharmaceutically significant compounds. phytolab.com Their constrained conformations often lead to enhanced binding affinity and selectivity for biological targets, making them attractive templates for drug discovery. The synthesis of these complex structures presents a significant challenge and has been a fertile ground for the development of novel synthetic methodologies. phytolab.com
The Octahydro-1H-pyrrolo[1,2-a]azepine Core: Structural Features and Research Interest
This compound is a bicyclic organic compound featuring a pyrrolidine (B122466) ring fused to an azepine ring. researchgate.net Its molecular formula is C₉H₁₇N. nih.gov This unique fusion of a five-membered and a seven-membered ring creates a distinct three-dimensional structure that has garnered considerable research interest. It serves as a versatile building block for the synthesis of a variety of nitrogen-containing heterocycles and alkaloids. evitachem.com The inherent stereochemistry of the ring junctions and the potential for substitution on the rings make it a valuable scaffold for creating diverse molecular architectures with potential biological applications. researchgate.net
Contextualization within Natural Product Chemistry: Alkaloid Skeletons
The this compound core is a recurring motif in several classes of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. beilstein-journals.org
The most prominent association of the this compound skeleton is with the Stemona alkaloids. evitachem.com These complex alkaloids, isolated from plants of the Stemonaceae family, are known for their wide range of biological activities. Several Stemona alkaloids, such as stemofoline (B1231652) and its derivatives, feature the pyrrolo[1,2-a]azepine core. wikipedia.orgscbt.com The study of these alkaloids, including their structure elucidation and total synthesis, has been a significant area of research, with the this compound unit being a key synthetic target. scbt.com
Lehmizidine alkaloids belong to the broader class of pyrrolizidine (B1209537) alkaloids, which are characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead. While both are nitrogen-containing bicyclic systems, the this compound core, with its fused five- and seven-membered rings, is structurally distinct from the 5-5 ring system of pyrrolizidines. Current research literature does not indicate a direct structural or biosynthetic relationship between this compound and Lehmizidine alkaloids.
The pyrrolo[1,2-a]azepine skeleton has also been identified in certain alkaloids from the Cephalotaxus genus. researchgate.net While the more common Cephalotaxus alkaloids possess a different core structure, the presence of derivatives with the pyrrolo[1,2-a]azepine framework highlights the structural diversity within this alkaloid family and underscores the importance of this scaffold in natural product chemistry. researchgate.net
Overview of Key Research Areas Pertaining to this compound
Current research involving this compound and its derivatives is multifaceted. A primary focus is on the total synthesis of natural products containing this core, particularly the Stemona alkaloids. Furthermore, the development of novel synthetic methods to access this bicyclic system enantioselectively is an active area of investigation. The scaffold is also being utilized in the design and synthesis of new compounds with potential biological activities, including anticancer and neuroprotective effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9-6-4-8-10(9)7-3-1/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVZTHZDCOEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCN2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-05-9 | |
| Record name | NSC145105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies and Retrosynthetic Strategies for Octahydro 1h Pyrrolo 1,2 a Azepine Systems
Foundational Approaches to the Pyrrolo[1,2-a]azepine Scaffold
The construction of the fused pyrrolidine (B122466) and azepane rings of the octahydro-1H-pyrrolo[1,2-a]azepine core relies on key ring-forming reactions. Foundational strategies often involve the carefully planned cyclization of acyclic or monocyclic precursors.
Sequential Cyclization of Linear Precursors
The formation of the bicyclic pyrrolo[1,2-a]azepine system from a linear precursor requires a sequence of reactions to form each ring. One effective strategy involves a multi-step process that sequentially builds the heterocyclic framework. For instance, the synthesis of a functionalized octahydro-1H-pyrrolo-[1,2-a]azepine derivative, specifically (+)-(1R,2S,9S,9aR)-octahydro-1H-pyrrolo-[1,2-a]azepine-1,2,9-triol, was achieved through a sequence that highlights this approach. uow.edu.au The key steps of this synthesis were:
Vinyl Epoxide Aminolysis: This step introduces the nitrogen atom and sets up the precursor for the first cyclization.
Ring-Closing Metathesis (RCM): This powerful reaction is used to form one of the rings, typically the seven-membered azepane ring.
cis-Dihydroxylation: Functionalization of the newly formed ring.
Final Ring Closure: A subsequent intramolecular reaction to form the second (pyrrolidine) ring, thus completing the bicyclic scaffold. uow.edu.au
Another advanced method utilizes a gold(I)-catalyzed three-step cascade reaction. youtube.com This process converts linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into the pyrrolo[1,2-a]azepine skeleton. The cascade proceeds through a cycloisomerization, a sulfonyl migration, and a final cyclization step, efficiently assembling the complex bicyclic system from a linear starting material. youtube.com
Intramolecular Reductive Amination Protocols
Intramolecular reductive amination is a robust and widely used method for constructing nitrogen-containing heterocyclic rings. masterorganicchemistry.comnih.gov The general protocol involves the reaction of a linear precursor containing both a carbonyl group (aldehyde or ketone) and an amine. These functional groups react intramolecularly to form a cyclic iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final saturated heterocycle.
The key to a successful one-pot reductive amination is the choice of reducing agent. The reducing agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. youtube.com Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they are selective for the iminium ion over the ketone or aldehyde. youtube.commasterorganicchemistry.com The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate iminium ion formation. youtube.com
While specific examples detailing this protocol for the parent this compound are not extensively documented in the selected literature, the strategy is broadly applicable. For instance, Ir-catalyzed intramolecular asymmetric reductive amination has been successfully used to synthesize enantioenriched dibenz[c,e]azepines, demonstrating the power of this method in creating complex azepine-containing structures. rsc.org A similar approach can be envisioned for the this compound scaffold, starting from a linear amino-aldehyde or amino-ketone of appropriate chain length.
Stereoselective and Asymmetric Synthesis
Controlling the stereochemistry of the multiple chiral centers in the this compound system is a critical challenge. Modern synthetic methods have been developed to address this, enabling the selective synthesis of specific diastereomers and enantiomers.
Diastereoselective Control in Ring-Forming Reactions
Achieving diastereoselective control is paramount when multiple stereocenters are formed during the synthesis. In the context of the pyrrolo[1,2-a]azepine scaffold, the stereochemistry of a pre-existing chiral center in the starting material can direct the formation of subsequent stereocenters.
A powerful example of this is seen in the triflate-mediated intramolecular Schmidt reaction. asianpubs.org In this reaction, the initial asymmetric center on the alcohol of a 3-(1-azidocyclohexyl)propanol derivative dictates the entire stereochemical outcome. This control leads to the formation of one specific diastereoisomer out of four possibilities for the resulting disubstituted this compound. asianpubs.org Theoretical calculations have been used to rationalize the origin of this high level of stereoselectivity. asianpubs.org
Triflate-Mediated Intramolecular Schmidt Reaction in Stereocontrolled Synthesis
The triflate-mediated intramolecular Schmidt reaction has emerged as a highly effective method for the stereocontrolled synthesis of the this compound skeleton. asianpubs.org This reaction is particularly valuable as it provides a direct route to this core, which is present in families of alkaloids like the Stemona alkaloids. asianpubs.org
The reaction mechanism involves several key steps:
Triflate Formation: The starting material, a 3-(1-azidocyclohexyl)propanol derivative, is first converted to its corresponding triflate.
Intramolecular Sₙ2 Reaction: The azide (B81097) moiety acts as a nucleophile, attacking the triflate-bearing carbon in an intramolecular Sₙ2 reaction. This step forms an intermediate spirocyclic aminodiazonium salt.
Rearrangement and Elimination: The spirocyclic intermediate undergoes a 1,2-shift, followed by the elimination of nitrogen gas (N₂).
Reduction: The resulting iminium salt is then reduced by a hydride source, such as sodium borohydride, to yield the final this compound product. asianpubs.org
A remarkable feature of this reaction is its stereospecificity. When chiral alcohols are used as starting materials, they are converted to the azabicyclic product with little to no racemization. asianpubs.org The stereochemistry of the initial alcohol center controls the diastereoselectivity of the entire process, leading to a specific diastereomer with an inversion of configuration at the original asymmetric center. asianpubs.org
| Entry | Starting Material | Key Reagents | Product | Stereochemical Outcome | Ref |
| 1 | Chiral 3-(1-azidocyclohexyl)propanol | 1. Triflic anhydride (B1165640) (Tf₂O), 2,6-lutidine 2. NaBH₄ | Disubstituted this compound | High diastereoselectivity; formation of one of four possible diastereoisomers. | asianpubs.org |
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereoselectivity of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product. wikipedia.orgresearchgate.net
Commonly used chiral auxiliaries are often derived from readily available natural sources, such as amino acids or camphor. wikipedia.orgresearchgate.net Evans oxazolidinones, for example, are widely used to direct stereoselective alkylation and aldol (B89426) reactions. researchgate.net
In the synthesis of complex nitrogen heterocycles, this strategy has proven effective. For instance, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a structurally related bicyclic amine, was achieved using the chiral auxiliary naproxen. asianpubs.org This demonstrates the applicability of the chiral auxiliary approach to the construction of fused pyrrolidine ring systems, where the auxiliary guides the stereoselective reduction needed to establish the desired chirality. asianpubs.org The auxiliary is then recovered for potential reuse, although the stoichiometric nature of this approach is a consideration in terms of atom economy. wikipedia.org
| Auxiliary Type | Typical Application | General Principle | Ref |
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | Covalently attached to the substrate to direct the approach of reagents, then cleaved. | researchgate.net |
| Camphor Derivatives | Asymmetric alkylations, Diels-Alder reactions | The concave shape of the auxiliary blocks one face of the reactive intermediate. | researchgate.net |
| Naproxen | Stereoselective reductions | Used to create a diastereomeric intermediate that can be separated or selectively transformed. | asianpubs.org |
Asymmetric Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
Asymmetric [3+2] cycloaddition reactions represent a powerful strategy for the enantioselective construction of five-membered rings, such as the pyrrolidine core of the this compound system. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing the pyrrolidine moiety, an azomethine ylide often serves as the 1,3-dipole.
The process can be rendered asymmetric through the use of chiral catalysts, frequently based on copper or other transition metals, which coordinate with the reactants to control the stereochemical outcome. rsc.org For instance, a catalytic system generated in situ from copper triflate and a chiral ligand can effectively catalyze the reaction between an imino ester (an azomethine ylide precursor) and a dipolarophile like trans-β-nitrostyrene. rsc.org This approach leads to the formation of highly functionalized and enantiomerically enriched pyrrolidines. rsc.org While this specific example yields a monocyclic pyrrolidine, the principle is adaptable. For the synthesis of the this compound scaffold, a strategy could involve an intramolecular [3+2] cycloaddition or the reaction of a cyclic dipolarophile with an appropriate azomethine ylide.
Another variant is the oxidative [3+2] cycloaddition, which can proceed even without a catalyst in some cases, such as the reaction between certain ethynylphosphonates and in situ-generated pyridinium-N-imines to form pyrazolo[1,5-a]pyridine (B1195680) derivatives. beilstein-journals.org The versatility of [3+2] cycloadditions makes them a cornerstone in modern heterocyclic chemistry for creating stereochemically complex five-membered rings. mdpi.com
Modern Catalytic Methods in Construction of the this compound Nucleus
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ruthenium-catalyzed ring-closing metathesis (RCM) has become an indispensable tool for the formation of cyclic structures, including the seven-membered azepane ring present in the target molecule. nih.gov This reaction involves the intramolecular reaction of a diene or enyne substrate in the presence of a ruthenium catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, to form a cycloalkene and a small volatile byproduct like ethylene (B1197577). nih.govrsc.org The entropic advantage gained by releasing ethylene drives the reaction towards the cyclized product. nih.gov
The robustness of ruthenium catalysts allows for their use with a wide variety of functional groups, making RCM a key step in numerous complex total syntheses. nih.gov In the context of the pyrrolo[1,2-a]azepine system, an appropriate acyclic precursor containing two terminal alkenes, one on the pyrrolidine ring and another on a nitrogen substituent, can be subjected to RCM to forge the seven-membered azepine ring. GlaxoSmithKline utilized a large-scale RCM reaction to create the seven-membered azepane ring of the cathepsin K inhibitor SB-462795, demonstrating the industrial viability of this method for constructing such ring systems. rsc.org
The selection of the catalyst and reaction conditions is crucial. Second-generation catalysts like the Hoveyda-Grubbs catalyst are often more stable and efficient. nih.gov However, factors such as substrate-catalyst coordination can sometimes inhibit the reaction, necessitating careful optimization of catalyst loading, solvent, and temperature. rsc.org
Table 1: Overview of Ruthenium Catalysts in RCM
| Catalyst | Common Name | Key Features |
|---|---|---|
| 1 | Grubbs Catalyst (1st Gen) | Good general-purpose catalyst, sensitive to air and moisture. |
| 2 | Grubbs Catalyst (2nd Gen) | Higher activity and better stability than 1st Gen. |
| 3 | Hoveyda-Grubbs Catalyst (2nd Gen) | High stability, slower initiation, often used for challenging substrates. |
Metal-Catalyzed Tandem Reactions (e.g., ZnI2 catalysis)
Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The synthesis of the pyrrolo[1,2-a]azepine core can be achieved through a tandem reaction catalyzed by zinc iodide (ZnI₂). rsc.orgcsic.es
In a notable example, 1,2,4-trisubstituted N-propargyl pyrroles react with alkynones in the presence of a ZnI₂ catalyst to selectively yield pyrrolo[1,2-a]azepines. rsc.orgcsic.es The reaction proceeds through a proposed mechanism involving a tandem conjugate addition followed by an endo-cyclization. csic.es Control experiments confirmed that a conjugate addition product is a key intermediate in this transformation. csic.es This methodology is attractive due to the use of an inexpensive and easy-to-handle catalyst. rsc.orgcsic.es The selectivity of the reaction is highly dependent on the substitution pattern of the pyrrole (B145914) substrate and the choice of catalyst. rsc.orgcsic.es
Table 2: ZnI₂-Catalyzed Synthesis of Pyrrolo[1,2-a]azepines
| Substrate 1 | Substrate 2 | Catalyst | Product | Key Transformation |
|---|
Copper-Nitrene Catalyzed Asymmetric Transformations
Copper-catalyzed reactions involving nitrene intermediates are at the forefront of C-N bond formation methodologies. A terminal copper-nitrene complex, which can be generated from an aryl azide and a copper(I) complex, has been shown to be a competent intermediate for reactions like alkane amination and alkene aziridination. This reactivity highlights the potential for developing asymmetric intramolecular C-H amination reactions to construct the bicyclic pyrrolo[1,2-a]azepine system. Using a chiral ligand on the copper catalyst could, in principle, direct the stereochemistry of the ring-closing step.
A practical example of copper's utility in forming azepine rings is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This reaction efficiently produces trifluoromethyl-substituted azepine-2-carboxylates. nih.gov The proposed mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene. nih.gov While not a nitrene-based transformation, this demonstrates the power of copper catalysis in orchestrating the formation of seven-membered nitrogen heterocycles under mild conditions. nih.gov
Advanced Cyclization Reactions
7-Exo-Tet Cyclization Processes
The formation of rings via intramolecular nucleophilic attack is governed by a set of principles known as Baldwin's rules, which predict the favorability of a given cyclization based on the ring size and the geometry of the reacting centers. A "7-Exo-Tet" cyclization refers to the formation of a seven-membered ring (7) via an attack of a nucleophile on a tetrahedral carbon (Tet), where the bond being broken is outside the newly forming ring (Exo). According to Baldwin's rules, all Exo-Tet reactions, including 7-Exo-Tet, are stereoelectronically favored processes.
A modern example that employs this type of cyclization is the silyl (B83357) aza-Prins cyclization used for the synthesis of tetrahydroazepines. In this methodology, an amine substrate reacts with an aldehyde in the presence of an iron(III) salt catalyst like FeBr₃ or FeCl₃. The reaction proceeds through the formation of an N-acyliminium ion intermediate. The tethered vinylsilane group then acts as the nucleophile, attacking the iminium ion in a 7-Exo-Tet cyclization fashion to construct the seven-membered ring. A subsequent Peterson-type elimination forms an endocyclic double bond, yielding the tetrahydroazepine product. This method is efficient and allows for the formation of a C-N and a C-C bond in a single step under mild conditions.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| trans-β-nitrostyrene |
| Copper triflate |
| Ethynylphosphonate |
| Pyridinium-N-imine |
| Pyrazolo[1,5-a]pyridine |
| Grubbs Catalyst |
| Hoveyda-Grubbs Catalyst |
| SB-462795 |
| Zinc iodide (ZnI₂) |
| N-propargyl pyrrole |
| Alkynone |
| Aryl azide |
| Copper(I) complex |
| Trifluoromethyl-substituted azepine-2-carboxylate |
| Allenyne |
| FeBr₃ |
| FeCl₃ |
Cyclization via Iminium Ions
A key strategy for the synthesis of the this compound framework involves the cyclization of an iminium ion. This powerful bond-forming reaction is central to the construction of the bicyclic system. One notable method is the triflate-mediated intramolecular Schmidt reaction. evitachem.com This process typically begins with a substituted 3-(1-azidocyclohexyl)propanol derivative. An intramolecular nucleophilic substitution (SN2) reaction between the azide and a triflate group generates a spirocyclic aminodiazonium salt. This intermediate then undergoes a 1,2-shift and eliminates nitrogen gas (N2) to form a crucial iminium salt. The final step involves a hydride-mediated reduction of the iminium salt to yield the desired this compound. evitachem.com
The formation of an iminium ion as a reactive intermediate is a common feature in various synthetic routes. For example, in the synthesis of aspidophytine, an indole (B1671886) alkaloid, an iminium ion is formed which can then be trapped by a nucleophile to construct the complex ring system. youtube.com The stability and reactivity of the iminium ion can be influenced by various factors, including the substituents on the nitrogen atom and the reaction conditions.
Enaminone Chemistry in Azabicyclic Synthesis
Enaminones have emerged as versatile building blocks in the synthesis of heterocyclic compounds, including azabicyclic systems. The chemistry of N-propargylic β-enaminones, for instance, provides a pathway to functionalized pyrroles, which can be precursors to more complex structures. nih.gov In one-pot, two-step protocol, N-propargylic β-enaminones react with zinc chloride to form 2-methylene-2,3-dihydro-1,4-oxazepine intermediates. nih.gov These can then be converted to 2-acetyl-1H-pyrroles, demonstrating the utility of enaminone chemistry in constructing key heterocyclic cores. nih.gov
Furthermore, the reaction of pyrrole derivatives with alkynones can lead to the selective synthesis of pyrrolo[1,2-a]azepines. rsc.org The formation of a conjugated enamine intermediate is considered a crucial step in this process. rsc.org The specific outcome of the reaction, whether it yields a pyrrolo[1,2-a]azepine or a dicarbonyl indole, can be controlled by the substitution pattern of the starting materials and the choice of catalyst. rsc.org
Retrosynthetic Analysis of this compound and its Complex Derivatives
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. princeton.edu
The key to a successful retrosynthetic analysis is identifying strategic bonds to disconnect. For the this compound skeleton, a logical disconnection is across the C-N bonds that form the bicyclic system. This often leads back to acyclic precursors containing amine and carbonyl or haloalkyl functionalities.
Functional group interconversions (FGIs) are also a critical part of the planning process. ox.ac.uk For instance, an alcohol can be converted to a good leaving group like a halide to facilitate a subsequent cyclization reaction. youtube.com Similarly, a ketone can be introduced to enable a specific bond-forming reaction and then later reduced to an alcohol or removed entirely. ox.ac.uk
A common retrosynthetic approach for the this compound system might involve the following disconnections:
| Target Molecule | Key Disconnection | Precursor |
| This compound | C-N bond of the azepine ring | An open-chain amino ketone or amino halide |
| Substituted this compound | C-C bond adjacent to a functional group | Simpler fragments via aldol or Michael-type reactions |
The this compound core is present in numerous natural products, particularly alkaloids. evitachem.com Therefore, the total synthesis of these complex molecules provides a platform for developing and showcasing new synthetic strategies. For example, the synthesis of (+)-(1R,2S,9S,9aR)-octahydro-1H-pyrrolo-[1,2-a]azepine-1,2,9-triol, a potential glycosidase inhibitor, highlights key reactions such as vinyl epoxide aminolysis and ring-closing metathesis. uow.edu.au The total synthesis of cyclopropane-containing natural products also demonstrates the innovative application of synthetic methodologies to construct complex molecular architectures. rsc.org
The design of suitable precursors is paramount to the success of any synthesis. For the this compound system, precursors are often designed to contain the necessary carbon framework and functional groups positioned for efficient cyclization. For example, a common precursor design involves a pyrrolidine ring with a side chain containing a functional group that can react intramolecularly to form the seven-membered azepine ring.
Key considerations in precursor design include:
Stereocontrol: For the synthesis of chiral target molecules, the stereochemistry of the final product must be controlled through the use of chiral starting materials, auxiliaries, or asymmetric catalysts.
Functional Group Compatibility: The chosen functional groups must be compatible with the reaction conditions of subsequent steps. Protecting groups may be necessary to mask reactive functionalities. ox.ac.uk
Atom Economy: Modern synthetic strategies strive for high atom economy, minimizing the amount of waste generated.
Chemical Modification and Derivatives of Octahydro 1h Pyrrolo 1,2 a Azepine
Synthesis of Substituted Octahydro-1H-pyrrolo[1,2-a]azepine Derivatives
The synthesis of derivatives from the core this compound structure is central to its exploration as a pharmacophore. Synthetic strategies often target the nitrogen atom for functionalization, allowing for the introduction of a wide array of substituents. Gold-catalyzed cascade reactions, for example, have been developed to create functionalized pyrrolo[1,2-a]azepine structures from linear precursors, demonstrating advanced methods for accessing this scaffold. core.ac.ukresearchgate.net
Alkylation and acylation are fundamental strategies for modifying the this compound core. These reactions typically occur at the nitrogen atom, which acts as a nucleophile.
Alkylation: N-alkylation involves the reaction of the core amine with an alkyl halide or a similar electrophile. This strategy allows for the introduction of various alkyl chains. While specific literature detailing extensive N-alkylation series for this exact molecule is limited, the general procedure is a standard and effective method for creating structural diversity in related heterocyclic compounds.
Acylation: N-acylation involves reacting the parent compound with acyl chlorides or anhydrides to form amide derivatives. This has proven to be a fruitful strategy in developing potent anticancer agents. For instance, acylation has been used to introduce chloro-acetylamino and benzoylamino groups onto the pyrrolo[1,2-a]azepine framework, leading to compounds with significant cytotoxic activity.
A primary goal of synthesizing derivatives is to conduct Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological effects. In the context of anticancer research, a novel series of pyrrolo[1,2-a]azepine derivatives were synthesized and evaluated against several cancer cell lines. masterorganicchemistry.comnih.gov These studies revealed that the nature of the substituent on the pyrrolo[1,2-a]azepine core has a profound impact on potency and selectivity. For example, a derivative bearing a 2-(2-chloro-acetylamino) group was identified as the most potent against the HCT116 colon cancer cell line, while a 2-benzoylamino derivative showed the highest potency against the MCF7 breast cancer cell line. masterorganicchemistry.comnih.gov These findings underscore the importance of derivatization in optimizing the therapeutic potential of the core scaffold.
Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]azepine Derivatives IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Substituent Group | Target Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Derivative 5b | 2-Benzoylamino | MCF7 (Breast Cancer) | 10.7 | masterorganicchemistry.com, nih.gov |
| Derivative 6 | 2-(2-Chloro-acetylamino) | HCT116 (Colon Cancer) | 21.1 | masterorganicchemistry.com, nih.gov |
| Derivative 6 | 2-(2-Chloro-acetylamino) | HepG2 (Liver Cancer) | 1.6 | masterorganicchemistry.com, nih.gov |
| Doxorubicin (B1662922) (Standard) | - | HepG2 (Liver Cancer) | 10.8 | masterorganicchemistry.com, nih.gov |
Structural Diversity and Functional Group Incorporation
Expanding the structural diversity of this compound through the incorporation of various functional groups is key to developing new chemical entities with tailored properties.
The introduction of specific functional groups like amides and methylamino moieties can significantly alter a molecule's biological profile by affecting its hydrogen bonding capacity, polarity, and basicity.
Amide Linkages: As established in SAR studies, amide linkages are readily incorporated into the pyrrolo[1,2-a]azepine structure via N-acylation. The synthesis of 2-benzoylamino and 2-(2-chloro-acetylamino) derivatives highlights the successful use of this strategy to create potent anticancer agents. masterorganicchemistry.comnih.gov
Methylamino Groups: While specific examples of direct methylamino group installation on this scaffold are not prominent in the reviewed literature, a standard and highly effective method for this transformation is reductive amination. libretexts.orgwikipedia.org This two-step, one-pot process would involve reacting a ketone or aldehyde precursor of the pyrrolo[1,2-a]azepine with methylamine (B109427) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the desired methylamino derivative. libretexts.orgwikipedia.org
The incorporation of bulky and electronically distinct groups such as benzhydryl (a diphenylmethyl group) and trifluoromethylbenzyl groups can explore new binding interactions with biological targets.
Synthetic Strategy: Although specific published syntheses detailing the attachment of these exact groups to the this compound core were not identified in the surveyed literature, their incorporation would typically be achieved through N-alkylation. This would involve reacting the parent amine with the corresponding benzhydryl halide or a trifluoromethylbenzyl halide. The reaction conditions would be optimized to facilitate the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the halide, forming the new carbon-nitrogen bond and yielding the target derivative.
Investigations into Biological Activities and Proposed Mechanisms of Octahydro 1h Pyrrolo 1,2 a Azepine Derivatives
Enzyme Inhibition Studies
The ability of small molecules to inhibit specific enzymes is a cornerstone of modern drug discovery. Research into derivatives of octahydro-1H-pyrrolo[1,2-a]azepine has explored their potential as inhibitors of several key enzyme classes.
Glycosidase Inhibition Research
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Their inhibition is a therapeutic strategy for a range of diseases. The synthesis of (+)-(1R,2S,9S,9aR)-octahydro-1H-pyrrolo-[1,2-a]azepine-1,2,9-triol has been reported as a potential glycosidase inhibitor, although specific inhibitory data has not been detailed. uow.edu.au
In a related context, studies on bicyclic diazasugars, which share structural similarities, have shown potent and specific inhibition of β-glycosidases, with IC50 and K1 values in the micromolar range. nih.gov This suggests that the this compound scaffold may hold promise for the development of effective glycosidase inhibitors. However, comprehensive studies detailing the inhibitory concentrations (IC50) of its derivatives against a panel of glycosidases are not extensively available in the current literature.
N-Myristoyltransferase (NMT-1) Inhibition Research
N-Myristoyltransferase (NMT) is an enzyme that attaches myristate, a fatty acid, to the N-terminus of proteins. This process, known as myristoylation, is crucial for the function of many proteins involved in cell signaling and structure. Direct research on the NMT-1 inhibitory activity of this compound derivatives is limited in publicly available scientific literature.
α-Glucosidase and Cholinesterase Enzyme Inhibition Studies
α-Glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes, while cholinesterase inhibitors are employed in the treatment of Alzheimer's disease. A review of the current scientific literature reveals a notable absence of studies specifically investigating the α-glucosidase and cholinesterase inhibitory potential of derivatives of this compound. While other heterocyclic scaffolds like pyrazoles and pyrimidines have been explored for α-glucosidase inhibition, this specific bicyclic amine remains an uninvestigated area in this context. nih.govnih.gov
Lipoxygenase (LOX) Inhibition Investigations
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators. As with α-glucosidase and cholinesterase, there is a lack of specific research on the lipoxygenase inhibitory properties of this compound derivatives in the available scientific literature. Studies on other nitrogen-containing heterocyclic compounds as LOX inhibitors exist, but direct data on the title compound's derivatives is not currently published. nih.gov
Receptor Binding and Modulation Studies (excluding clinical focus)
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a key area of pharmacological research. Derivatives of a closely related scaffold to this compound have been investigated for their ability to modulate pathways involved in apoptosis, or programmed cell death.
Research on Smac Mimetics and Apoptosis Regulation Pathways
The inhibitor of apoptosis (IAP) proteins are a family of intracellular proteins that block apoptosis. The second mitochondria-derived activator of caspases (Smac) is a natural antagonist of IAP proteins. Molecules that mimic the action of Smac, known as Smac mimetics, are of significant interest as potential anticancer agents.
Research into a bicyclic octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold, a close structural analog of this compound, has yielded potent IAP antagonists. nih.gov This design was based on the crystal structure of the N-terminal amino acid sequence of Smac (AVPI) in complex with the X-chromosome-linked IAP (XIAP). nih.gov
Lead optimization of this scaffold led to the development of compound 45 , which demonstrated potent inhibition of cellular IAP1 (cIAP1) and XIAP with IC50 values of 1.3 nM and 200 nM, respectively. nih.gov Bivalent Smac mimetics incorporating a diazabicyclic core have also been shown to bind to XIAP, cIAP1, and cIAP2 with low to subnanomolar affinities. nih.gov These compounds effectively induce the degradation of cIAP1 and cIAP2 in cancer cells at concentrations as low as 1 nM. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 45 | cIAP1 | 1.3 |
| Compound 45 | XIAP | 200 |
| Bivalent Smac Mimetic | XIAP, cIAP1, cIAP2 | Low to subnanomolar |
Investigations into GABA-ergic Transmission Modulation
While direct studies on this compound derivatives and their interaction with the GABAergic system are not extensively documented, research on structurally related natural alkaloids provides context for potential activity. The pyrrolo-azepine nucleus is characteristic of Stemona alkaloids, which have been investigated for their potential GABA (γ-aminobutyric acid) agonist activity. hebmu.edu.cn Traditional preparation methods, such as roasting of plant materials containing these alkaloids, have been reported to enhance hypnotic effects, a phenomenon suggested to be linked to an increased affinity for GABA receptors. hebmu.edu.cn
Further indirect evidence comes from studies on compounds featuring the related 1-azabicyclo[5.3.0]decane moiety. In one investigation, a selective inhibitor of the enzyme GABA-transaminase (GABA-T) incorporating this scaffold was shown to produce an anorectic effect in the absence of other symptoms when brain GABA-T inhibition surpassed 50%, leading to a significant elevation in whole-brain GABA levels. researchgate.net This suggests that such structures can be useful tools for probing the function of GABA-containing neurons in physiological processes like appetite regulation. researchgate.net These findings, while not directly on the title compound, point to the potential of the broader class of pyrrolo-azepine derivatives to interact with the GABAergic system.
Other Documented Bioactivities in Research Contexts
No direct anticonvulsant studies on this compound have been reported, but extensive research has been conducted on the closely related pyrrolidine-2,5-dione (succinimide) scaffold, a core component of the established antiepileptic drug ethosuximide. These studies provide a framework for the screening and evaluation of related heterocyclic compounds. The primary models used for initial screening are the maximal electroshock (MES) test, which indicates activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.govmdpi.com
In one study, a series of new hybrid compounds based on a 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione core were synthesized and evaluated. nih.gov Several of these derivatives demonstrated significant anticonvulsant activity in the MES and 6 Hz seizure tests. nih.gov For instance, compound 4 in the study showed a median effective dose (ED₅₀) of 62.14 mg/kg in the MES test. nih.gov Another compound, 3 , was active in the scPTZ test, protecting 50% of the tested animals at a dose of 100 mg/kg and significantly prolonging the latency to the first seizure. nih.gov
Another research effort focused on N-Mannich bases derived from pyrrolidine-2,5-dione. Two compounds from this series, 12 and 23 , were active in both the MES and scPTZ tests, with ED₅₀ values in the MES test of 16.13 to 46.07 mg/kg. springermedizin.de These studies often propose that the mechanism of action involves the modulation of neuronal voltage-sensitive sodium and/or calcium channels. nih.govspringermedizin.de
| Compound Series | Test Model | Key Findings | Reference |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives | MES test | Compound 4 showed an ED₅₀ of 62.14 mg/kg. | nih.gov |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives | scPTZ test | Compound 3 protected 50% of animals at 100 mg/kg. | nih.gov |
| N-Mannich bases of pyrrolidine-2,5-dione | MES test | Active compounds had ED₅₀ values ranging from 16.13 to 46.07 mg/kg. | springermedizin.de |
| N-Mannich bases of pyrrolidine-2,5-dione | scPTZ test | Compounds 12 and 23 had ED₅₀ values of 134.0 and 128.8 mg/kg, respectively. | springermedizin.de |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives | MES test | Compound 33 showed an ED₅₀ of 27.4 mg/kg. | mdpi.com |
The search for novel antitubercular agents has led to the investigation of various nitrogen-containing heterocyclic compounds. While direct studies on this compound are scarce, research into related pyrrolizidinyl and pyrrolopyridine derivatives has yielded promising results.
One study detailed the synthesis of novel riminophenazine derivatives that incorporated basic pyrrolizidinylethyl moieties. nih.gov These compounds were tested against Mycobacterium tuberculosis H37Rv and clinical isolates. Several of these derivatives exhibited potent activity, proving more active than the reference drugs clofazimine, isoniazid, and ethambutol. The most effective compounds displayed Minimum Inhibitory Concentration (MIC) values in the range of 0.82-0.86 μM against all tested M. tuberculosis strains. nih.gov
In other research, derivatives of pyrrolopyridine have been explored. A series of pyrrolo[3,2-b]pyridine-3-carboxamides were designed and screened for activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). Compounds with specific substitutions, such as 4-fluorophenyl and 4-chlorophenyl groups, demonstrated potent anti-TB activity with MIC values of 3.12 µg/mL, equivalent to the standard drug Pyrazinamide. ptfarm.pl Similarly, studies on 2-pyridinecarboxamidrazone derivatives against Mycobacterium avium showed that certain chlorinated molecules could inhibit 94% of tested strains with an MIC of 32 mg/L. nih.gov
| Compound Class | Target Organism | Key Findings (MIC) | Reference |
| Pyrrolizidinylalkyliminophenazines | M. tuberculosis | 0.82-0.86 μM for the best compounds. | nih.gov |
| Pyrrolo[3,2-b]pyridine-3-carboxamides | M. tuberculosis | 3.12 µg/mL for potent derivatives. | ptfarm.pl |
| 2-Pyridinecarboxamidrazones | M. avium | 32 mg/L for active chlorine derivatives. | nih.gov |
There is a lack of specific research investigating the bronchodilator properties of this compound derivatives. However, the methodologies for evaluating such activity in other heterocyclic compounds are well-established. A common in vitro primary assay involves testing a compound's ability to relax tracheal smooth muscle that has been pre-contracted by an agent like carbamylcholine (B1198889) chloride. researchgate.net Research into compounds such as 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines has utilized this method to identify promising bronchodilator candidates. researchgate.net The mechanism for bronchodilation in many heterocyclic compounds, like xanthines, is often linked to the inhibition of cyclic nucleotide phosphodiesterase (PDE) enzymes. researchgate.net
The pyrrolo-azine scaffold has been a fruitful area of investigation for inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication. Research has focused on derivatives that mimic the binding of β-diketo acids, which are known to chelate essential metal ions in the enzyme's active site.
A notable series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives were identified as potent inhibitors of the strand transfer (ST) process of HIV-1 integrase. nih.govresearchgate.net These compounds also demonstrated activity against HIV-1 replication in cell culture. One of the lead compounds from this series, compound 12 , was active against HIV-1 replication with a 95% cell inhibition concentration (CIC₉₅) of 0.31 μM. researchgate.net Further structure-activity relationship (SAR) studies led to other potent inhibitors, with compound 9l showing an IC₅₀ value of 0.8 μM for the strand transfer step. researchgate.net
More recently, a pyrrolopyridine-based compound, STP0404, was identified as a highly potent allosteric integrase inhibitor (ALLINI). nih.gov This compound binds to the pocket where the host protein LEDGF/p75 interacts with the integrase dimer, inducing aberrant enzyme oligomerization. STP0404 displayed picomolar IC₅₀ values in human peripheral blood mononuclear cells (PBMCs) and has advanced to human clinical trials. nih.gov
| Compound Class | Inhibition Target | Potency | Reference |
| 8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-ones | HIV-1 Integrase (Strand Transfer) | Compound 9l : IC₅₀ = 0.8 μM | researchgate.net |
| 8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-ones | HIV-1 Replication (in cell culture) | Compound 12 : CIC₉₅ = 0.31 μM | researchgate.net |
| Pyrrolopyridine-based ALLINI (STP0404) | HIV-1 Integrase (Allosteric Site) | Picomolar IC₅₀ in PBMCs | nih.gov |
| Isoquinoline-1,3(2H,4H)-dione Derivatives | HIV-1 Integrase | IC₅₀ < 5.96 μM for active compounds | mdpi.com |
The evaluation of antioxidant and antimicrobial activities is a common starting point in the biological assessment of novel heterocyclic compounds.
Antioxidant Screening: The most widely used method for screening antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This colorimetric method measures the ability of a compound to reduce the stable DPPH free radical, a process that is easily quantified by spectrophotometry at approximately 517 nm. researchgate.netscirp.org The activity is often expressed as the percentage of DPPH radicals scavenged or as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. Research on pyrrolo[2,3-b]quinoxaline derivatives identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as the most effective radical scavenger in its series based on the DPPH assay. nih.gov Similarly, studies on 3-pyrroline-2-ones have used this assay to identify promising candidates for further investigation. rsc.org
Antimicrobial Screening: The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism after a defined incubation period. The agar (B569324) dilution method and broth microdilution methods, such as the microplate alamar blue assay (MABA) for mycobacteria, are standard procedures. ptfarm.plnih.gov These methods have been used to screen various pyrrolo- and pyridine-based heterocyclic compounds, leading to the identification of derivatives with significant activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govptfarm.pl
Structure-Activity Relationship (SAR) Studies in this compound Systems
The therapeutic potential of compounds derived from the this compound core is intrinsically linked to their three-dimensional structure and the nature of the substituents appended to the bicyclic framework. Structure-activity relationship (SAR) studies are therefore crucial in deciphering the molecular features that govern their biological activity and in guiding the design of more potent and selective agents.
Recent research has focused on the synthesis and evaluation of novel pyrrolo[1,2-a]azepine derivatives as potential antitumor agents. A notable study involved the synthesis of a series of derivatives and their subsequent evaluation against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancer cells. nih.gov The findings from this research have provided valuable insights into the SAR of this class of compounds.
The core structure was modified by introducing different functionalities, and the resulting compounds were assessed for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their anticancer potency.
A key set of derivatives explored the impact of substituting the pyrrolo[1,2-a]azepine core with various moieties, including pyrimidine (B1678525) and chloro-acetyl groups. The results indicated that these modifications significantly influenced the anticancer activity. For instance, certain pyrimidopyrroloazepine derivatives demonstrated potent and broad-spectrum anticancer activity, with IC50 values in the nanomolar range against all tested cell lines. nih.gov
Specifically, compound 3 from the study, a pyrimidopyrroloazepine derivative, and compound 6 , a 2-(2-chloro-acetylamino)-pyrroloazepine derivative, were found to be more potent than the standard chemotherapeutic drug doxorubicin (B1662922) against the HepG2 cell line. nih.gov Furthermore, the 2-benzoylamino derivative of pyrrolo[1,2-a]azepine, compound 5b , exhibited the highest potency against the MCF7 breast cancer cell line. nih.gov Another derivative, compound 7 , also displayed broad-spectrum anticancer activity. nih.gov
To further elucidate the mechanism of action, molecular docking studies were performed on these novel compounds. The results suggested that these derivatives could effectively bind to the active site of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation and a target for cancer therapy. nih.gov The binding scores indicated a favorable interaction, suggesting that the anticancer activity of these compounds may be mediated, at least in part, through the inhibition of CDK2. nih.gov
A separate line of investigation focused on pyrrolo[1,2-a]azepines coupled with benzothiazole (B30560) and fluorinated aryl thiourea (B124793) scaffolds. The SAR studies in this series revealed that the presence and position of fluorine atoms on the thiourea moiety played a significant role in their cytotoxic efficacy against various cancer cell lines, including human ovarian cancer (SK-OV-3), cervical cancer (HeLa), colon adenocarcinoma (HT-29), and non-small-cell lung carcinoma (A549). This highlights the importance of specific substituent patterns in fine-tuning the biological activity of the core scaffold.
The detailed research findings from the study on novel pyrrolo[1,2-a]azepine derivatives are summarized in the data tables below.
Table 1: Anticancer Activity (IC50, nM) of Selected Pyrrolo[1,2-a]azepine Derivatives
| Compound | HepG2 | MCF7 | HCT116 |
|---|---|---|---|
| 3 | 4 | 44.2 | 35.6 |
| 5b | 25.1 | 10.7 | 40.2 |
| 6 | 1.6 | 29.3 | 21.1 |
| 7 | 20.7 | 33.5 | 45.4 |
| Doxorubicin | 10.8 | 15.2 | 25.8 |
Data sourced from a study on novel pyrrolo[1,2-a]azepine derivatives as antitumor agents. nih.gov
The this compound scaffold has also been investigated for its potential to inhibit glycosidases. These enzymes play a crucial role in various biological processes, and their inhibition is a therapeutic strategy for conditions such as diabetes, viral infections, and cancer.
One study reported the synthesis of (+)-(1R,2S,9S,9aR)-octahydro-1H-pyrrolo-[1,2-a]azepine-1,2,9-triol, a hydroxylated derivative of the core structure, as a potential glycosidase inhibitor. uow.edu.au The introduction of hydroxyl groups is a common strategy in the design of glycosidase inhibitors as they can mimic the carbohydrate substrates of these enzymes. While this particular synthesis highlights the potential of this scaffold in the field of glycosidase inhibition, detailed SAR studies with a range of derivatives and their corresponding inhibitory activities are not extensively available in the public domain. Further research is required to systematically explore how the number, position, and stereochemistry of hydroxyl groups and other substituents on the this compound ring system affect its glycosidase inhibitory profile.
Computational and Theoretical Studies of Octahydro 1h Pyrrolo 1,2 a Azepine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energy of molecules. For Octahydro-1H-pyrrolo[1,2-a]azepine, these methods are particularly useful for understanding its stereochemical and conformational preferences.
Density Functional Theory (DFT) Calculations for Stereoselectivity Rationalization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies aimed at rationalizing the stereoselectivity in the synthesis of this compound are not extensively documented in publicly available literature, this approach is crucial for such analyses. DFT calculations can model transition states of key reaction steps, allowing for the determination of activation energies for pathways leading to different stereoisomers. By comparing these energies, chemists can predict the most likely stereochemical outcome of a reaction, thus rationalizing or even predicting the stereoselectivity. The presence of stereoisomerism is a known feature in the synthesis of related azepine ring structures. nih.gov
Conformational Analysis and Energetics
The non-planar nature of the fused pyrrolidine (B122466) and azepine rings in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers is key to predicting the molecule's predominant shape and its subsequent chemical and biological behavior.
Computational methods are employed to perform conformational analysis and determine the energetics of different spatial arrangements. The PubChem database provides some computed properties for this compound, which are derived from computational models. nih.gov A thorough conformational search, typically using molecular mechanics followed by higher-level quantum chemical calculations like DFT, would reveal the global minimum energy conformation and the energy barriers between different conformers. The azepine ring itself is known to exist in non-planar chair and boat conformations due to the instability of a planar form.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 139.24 g/mol | PubChem nih.gov |
| XLogP3 | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 139.136099547 Da | PubChem nih.gov |
| Topological Polar Surface Area | 3.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 10 | PubChem nih.gov |
This table presents data computed by PubChem.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for predicting the interaction between a ligand and a protein's binding site.
Ligand-Protein Interaction Modeling (e.g., NMT-1 peptide-binding site)
While specific molecular docking studies on this compound are not prominent, research on structurally related compounds provides a strong indication of its potential applications in ligand-protein interaction modeling. For instance, a class of inhibitors based on a cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) scaffold has been identified as targeting human N-Myristoyltransferase-1 (NMT-1). psu.eduwsu.edu NMT is a crucial enzyme that catalyzes the attachment of myristate to the N-terminus of proteins and is a validated target in cancer and infectious diseases.
Computational docking studies performed on the COPP chemotype revealed that these molecules can bind with excellent complementarity to the peptide-binding site of NMT. psu.eduwsu.edu Given the structural similarity, it is plausible that derivatives of this compound could also be modeled to fit within the NMT-1 peptide-binding site or other protein targets. Such modeling would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and using a scoring function to rank the predicted binding poses.
Understanding Selectivity and Potency through Computational Models
Computational models are instrumental in understanding the structure-activity relationships (SAR) that govern the selectivity and potency of a series of compounds. For the COPP inhibitors of NMT-1, a quantitative structure-activity relationship (QSAR) equation was derived for the series, linking the chemical structures to their inhibitory activity. psu.eduwsu.edu
This type of computational analysis can be applied to derivatives of this compound to understand how modifications to its structure would affect its binding affinity and selectivity for a particular protein target. By building a computational model, researchers can predict the potency of novel derivatives before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. Docking studies on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have also been used to explain their activity as Sirt6 activators, highlighting the utility of this approach. nih.gov
Theoretical Predictions of Reactivity and Reaction Pathways
Theoretical chemistry provides tools to predict the reactivity of molecules and to explore potential reaction pathways for their synthesis. For this compound, this can involve identifying the most nucleophilic or electrophilic sites on the molecule and modeling the transition states of potential reactions.
While specific theoretical predictions for the reaction pathways of this compound are not detailed in the available literature, general synthetic strategies for related azepine structures often involve cyclization reactions. nih.gov For example, the synthesis of pentacyclic pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines has been achieved through strategies like 7-endo-trig cyclization of an aryl radical. nih.gov Computational studies could model the feasibility of various proposed synthetic routes, such as ring-closing metathesis or reductive amination strategies, by calculating the thermodynamic and kinetic parameters of each step. This can help in optimizing reaction conditions and in understanding unexpected outcomes. A review on the synthesis of azepine derivatives highlights various methods, including photochemical ring expansion and metal-catalyzed reactions, which could be theoretically modeled to predict their applicability to the this compound system. researchgate.net
Advanced Computational Methodologies in Chemical Research
The study of this compound and related bicyclic structures has been significantly advanced through the application of sophisticated computational and theoretical methods. These in silico techniques provide deep insights into molecular structure, stability, and potential interactions, complementing experimental data and guiding further research. The primary goals of applying these methodologies to molecules like this compound are to understand their conformational landscape, electronic properties, and the energetic barriers between different forms.
Advanced computational research in this area heavily relies on a range of methodologies, from quantum mechanics (QM) to classical molecular mechanics (MM) and hybrid approaches.
Quantum Mechanical (QM) Methods
At the most fundamental level, QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to investigate the electronic structure of this compound. These methods are crucial for accurately predicting the geometric parameters (bond lengths, bond angles, and dihedral angles) of the molecule's various conformers.
An example of the type of data generated from DFT calculations on a related bicyclic amine is shown below:
| Computational Method | Basis Set | Property | Calculated Value |
| DFT (B3LYP) | 6-311++G(d,p) | Relative Energy (trans-fused) | 0.00 kcal/mol |
| DFT (B3LYP) | 6-311++G(d,p) | Relative Energy (cis-fused) | +4.5 kcal/mol |
| DFT (B3LYP) | 6-311++G(d,p) | Ring Inversion Barrier | 8.2 kcal/mol |
This table is illustrative and represents typical data obtained for related bicyclic amine systems.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide high accuracy, they are computationally expensive. For studying the dynamic behavior of molecules over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. rsc.org These methods use classical physics to model the interactions between atoms, which are represented as spheres connected by springs. nih.gov
A critical component of MM and MD simulations is the force field, a set of parameters that define the potential energy of the system. nih.gov For novel or specialized molecules like this compound, existing force fields such as AMBER or OPLS may be used, or new parameters can be developed using QM calculations. rsc.org This ensures that the simulations accurately reflect the molecule's behavior.
MD simulations can track the movements of each atom in the molecule over nanoseconds or even microseconds, providing a detailed picture of its conformational flexibility. This is particularly important for understanding how the molecule might interact with a biological target, as it can adopt different shapes to fit into a binding site. rsc.org
Hybrid QM/MM Methods
For studying the interactions of a molecule like this compound within a larger biological system, such as an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. acs.org In this approach, the core part of the system (e.g., the molecule of interest and the active site of the enzyme) is treated with high-level QM methods, while the rest of the system (the bulk of the protein and surrounding solvent) is treated with more computationally efficient MM methods. acs.org This allows for the accurate study of chemical reactions or strong intermolecular interactions within a complex environment.
Conformational Analysis
A key application of these computational methodologies is the detailed conformational analysis of bicyclic compounds. uci.edu For this compound, the fusion of the five-membered pyrrolidine ring with the seven-membered azepine ring can result in multiple low-energy conformations. Computational tools can systematically explore the potential energy surface of the molecule to identify these stable conformers and the energy barriers that separate them. This information is vital for understanding the molecule's physical properties and its potential biological activity.
The following table illustrates the kind of output one might expect from a conformational search on a bicyclic amine, highlighting the relative populations of different conformers at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Chair-Chair (trans) | 0.0 | 75.3 |
| Chair-Boat (trans) | 1.5 | 10.1 |
| Twist-Boat (cis) | 2.8 | 2.5 |
| Other | > 3.0 | < 1.0 |
This table is for illustrative purposes and demonstrates the type of data generated from conformational analysis of similar systems.
Advanced Spectroscopic and Analytical Methodologies for Characterization of Octahydro 1h Pyrrolo 1,2 a Azepine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. In the context of Octahydro-1H-pyrrolo[1,2-a]azepine and related heterocyclic systems, both ¹H and ¹³C NMR are indispensable for assigning the chemical environment of each atom and deducing the compound's stereochemistry. ipb.ptresearchgate.net
One-dimensional (1D) NMR spectra offer initial insights into the structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling with neighboring protons. The integration of the signals corresponds to the number of protons in each environment. For complex structures like this compound, the proton signals are often found in the upfield region, characteristic of saturated aliphatic systems.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For instance, carbons bonded to the nitrogen atom in the pyrrolidine (B122466) and azepine rings will exhibit characteristic downfield shifts compared to other aliphatic carbons.
For an unambiguous assignment of all proton and carbon signals, especially in complex, overlapping spectra, two-dimensional (2D) NMR techniques are employed. ipb.pt These include:
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly vital for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are directly bonded. The observation of NOE correlations between specific protons can help determine their relative orientation (e.g., cis or trans) at stereocenters and across the ring fusion. ipb.pt
The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra are also powerful tools for stereochemical analysis. For example, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on a ring. ipb.pt
Table 1: Representative NMR Data for Pyrrolizidine (B1209537) and Related Alkaloid Skeletons
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 1.0 - 4.5 | The specific shifts are highly dependent on the substitution pattern and stereochemistry. Protons adjacent to the nitrogen atom are typically found in the downfield end of this range. |
| ¹³C | 20 - 70 | Carbons adjacent to the nitrogen atom generally appear in the 40-70 ppm range. The bridgehead carbon also has a characteristic shift. |
Note: The exact chemical shifts for this compound would require experimental determination but are expected to fall within these general ranges based on similar structures.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
For this compound, which is a saturated bicyclic amine, the IR spectrum is expected to be relatively simple but informative. libretexts.org The key absorptions would be:
C-H Stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ are characteristic of C-H bonds in saturated (sp³ hybridized) carbon atoms. libretexts.org The presence of these peaks confirms the aliphatic nature of the pyrrolidine and azepine rings.
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the region of 1000-1250 cm⁻¹. This absorption can sometimes be weak and may overlap with other signals in the fingerprint region.
N-H Bending: As a tertiary amine, this compound does not have any N-H bonds, and therefore, the characteristic N-H stretching absorptions (typically around 3300-3500 cm⁻¹) will be absent. pressbooks.pub This absence is a key piece of evidence for the tertiary nature of the nitrogen atom.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions arising from bending and stretching vibrations of the entire molecular skeleton. While difficult to interpret on its own, the fingerprint region is unique for each compound and can be used for identification by comparison with a known spectrum.
If derivatives of this compound containing other functional groups are synthesized, IR spectroscopy becomes even more powerful. For example, the introduction of a carbonyl group (C=O) would result in a strong, sharp absorption band in the region of 1670-1780 cm⁻¹, with the exact position indicating the type of carbonyl compound (e.g., ketone, ester, amide). libretexts.org Similarly, a hydroxyl group (-OH) would be readily identified by a broad absorption band around 3200-3600 cm⁻¹. pressbooks.pub
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H (sp³) | Stretching | 2850-2960 | Strong |
| C-N | Stretching | 1000-1250 | Medium to Weak |
| CH₂ | Bending (Scissoring) | ~1450 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₉H₁₇N, the calculated molecular weight is approximately 139.24 g/mol . nih.gov
In a typical mass spectrometry experiment, the sample is first ionized. Common ionization techniques for a molecule like this include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting molecular ion (M⁺) is then accelerated and separated based on its m/z ratio.
Molecular Ion Peak: The peak corresponding to the intact ionized molecule is the molecular ion peak. In the case of this compound, this would appear at an m/z value of 139. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula. mdpi.com
Fragmentation Pattern: Under the high-energy conditions of techniques like EI, the molecular ion often fragments in a predictable manner. The resulting fragment ions provide valuable clues about the molecule's structure. For cyclic amines, fragmentation is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). The resulting fragments can help to deduce the size and substitution pattern of the rings. The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl fragments from the seven-membered azepine ring and the five-membered pyrrolidine ring.
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination for analyzing volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes. nih.gov
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
| Molecular Formula | C₉H₁₇N | Determined from HRMS |
| Monoisotopic Mass | 139.1361 u | The exact mass of the most abundant isotope combination. |
| Molecular Ion (M⁺) | m/z 139 | Confirms the molecular weight of the compound. |
| Major Fragments | To be determined experimentally | Provide structural information based on fragmentation pathways. |
X-ray Crystallography in Definitive Structural Confirmation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov
For a molecule like this compound, obtaining a single crystal of suitable quality is the primary prerequisite for X-ray diffraction analysis. If successful, the process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the molecule scatter the X-rays, creating a diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of all the atoms (except usually hydrogen, which has very low electron density) can be determined with high precision.
X-ray crystallography is particularly crucial for:
Unambiguous Structural Confirmation: It can definitively confirm the connectivity of the atoms, verifying the this compound ring system.
Stereochemical Assignment: For chiral derivatives of this compound, X-ray crystallography can determine the absolute configuration of each stereocenter, provided the crystal is non-centrosymmetric. This is often achieved through the use of anomalous dispersion effects. nih.gov
Conformational Analysis: The solid-state conformation of the molecule, including the puckering of the pyrrolidine and azepine rings and their relative orientation, can be precisely determined.
While X-ray crystallography provides definitive structural information, it is important to note that the determined structure represents the molecule's conformation in the solid state, which may differ from its conformation in solution. researchgate.net However, for rigid bicyclic systems like this, the solid-state and solution-state conformations are often similar.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the chirality (handedness) of a molecule. These methods are essential for determining the absolute configuration of enantiomers, which are non-superimposable mirror images of each other.
Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. masterorganicchemistry.com The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (concentration, path length, wavelength, and temperature). The specific rotation, [α], is a standardized value used for comparison. masterorganicchemistry.com For a chiral derivative of this compound, one enantiomer will rotate light in a positive (dextrorotatory, +) direction, while its mirror image will rotate light by an equal amount in the negative (levorotatory, -) direction.
Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ic.ac.uk A CD spectrum is a plot of this differential absorption versus wavelength. The resulting curve, with its positive and negative peaks (known as Cotton effects), is a unique fingerprint of a chiral molecule's absolute configuration and conformation. slideshare.net By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the unknown compound can be confidently assigned. arxiv.org Vibrational Circular Dichroism (VCD) is an analogous technique that operates in the infrared region of the spectrum and provides information about the stereochemistry based on vibrational transitions. ic.ac.uk
These chiroptical techniques are indispensable for the stereochemical characterization of chiral derivatives of this compound, especially when X-ray crystallography is not feasible or when confirmation of the absolute configuration is required.
Future Research Directions and Translational Prospects in Chemical Science
Development of Novel Synthetic Routes and Cascade Reactions
The efficient construction of the octahydro-1H-pyrrolo[1,2-a]azepine core is a primary focus for synthetic chemists. While classical methods exist, the development of novel, more atom-economical, and stereoselective routes is paramount. A significant area of advancement lies in the application of cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation.
Recent research has demonstrated the power of gold(I) catalysis in synthesizing pyrrolo[1,2-a]azepine derivatives. acs.orgresearchgate.net A three-step cascade reaction involving a cycloisomerization, a sulfonyl migration, and a subsequent cyclization of linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones has been successfully employed. acs.orgresearchgate.net This method provides access to functionalized bicyclic products in moderate to good yields and showcases the potential of metal-catalyzed multi-step processes. acs.org The proposed mechanism initiates with the π-activation of the ynone by the gold(I) catalyst, leading to an intramolecular ammonium (B1175870) formation. This is followed by a sigmatropic N-to-O migration of the sulfonyl group, which then allows for the final nucleophilic addition of the electron-rich pyrrole (B145914) to furnish the desired pyrrolo[1,2-a]azepine scaffold. acs.org
Another promising strategy involves the use of inexpensive and readily available catalysts. For instance, a selective synthesis of pyrrolo[1,2-a]azepines has been achieved using a zinc iodide (ZnI2) catalyst from 1,2,4-trisubstituted N-propargyl pyrroles and alkynones. rsc.org This method highlights how the choice of catalyst and the substitution pattern of the starting materials can dictate the reaction outcome, offering a versatile protocol for generating these bicyclic systems. rsc.org
Furthermore, radical cyclizations present a viable, albeit challenging, approach. The 7-endo-trig cyclization of an aryl radical derived from a γ-methylene lactam has been explored for the construction of the azepine ring in more complex, pentacyclic systems. nih.govacs.org While successful, this and other strategies like cyclodehydration of aldehydes have been noted to sometimes favor the formation of six-membered rings over the desired seven-membered azepine, highlighting a key synthetic challenge. nih.govacs.org
Future work in this area will likely focus on:
Enantioselective Catalysis: Developing catalytic systems that can control the stereochemistry of the bicyclic core, which is crucial for biological applications.
Novel Cascade Initiators: Exploring different triggers for cascade reactions beyond gold catalysis to broaden the scope and functional group tolerance.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of the this compound core to improve safety, scalability, and efficiency.
Exploration of Underinvestigated Biological Targets and Pathways
The this compound scaffold is a constituent of various alkaloids, some of which exhibit significant biological activity. researchgate.netnih.gov However, a comprehensive understanding of their molecular targets and the pathways they modulate is often lacking. Many derivatives of related pyrrolo-fused heterocyclic systems have been investigated for a wide range of biological activities, suggesting that the this compound core could also interact with a diverse set of biomolecules.
For instance, derivatives of the structurally related pyrrolo[3,2-h]quinolines have shown antiproliferative effects and the ability to induce DNA fragmentation in mammalian cells, suggesting they may act as topoisomerase inhibitors. nih.gov Similarly, various pyrrolopyridine isomers are known to possess analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. mdpi.com Pyrrolo[3,4-d]pyridazinone derivatives have been identified as potent COX inhibitors. mdpi.com
A notable example in a related bicyclic system is the development of octahydro-1H-pyrido[1,2-a]pyrazine derivatives as potent mu-opioid receptor antagonists. nih.gov This work demonstrates how modifications to a core scaffold can lead to high-affinity ligands for specific G-protein coupled receptors. Given the structural similarities, it is plausible that derivatives of this compound could also target receptors within the central nervous system.
Future research should prioritize:
Phenotypic Screening: Employing high-throughput screening of this compound libraries against a wide array of cell lines and disease models to identify novel biological activities.
Target Deconvolution: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets of biologically active derivatives.
Pathway Analysis: Investigating the downstream cellular pathways affected by these compounds to elucidate their mechanism of action.
Integration of Advanced Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the discovery and optimization of novel bioactive molecules. For the this compound scaffold, computational tools can guide the design of new derivatives with enhanced properties.
Molecular docking studies are instrumental in predicting the binding modes of ligands to their protein targets. For example, docking has been used to understand how fused 1H-pyrrole derivatives can act as dual EGFR/CDK2 inhibitors, with specific moieties fitting into hydrophobic pockets and forming key hydrogen bonds. nih.gov Similarly, the binding modes of novel pyrazolo[1,5-a] acs.orgnih.govacs.orgtriazine derivatives within the active site of CDK2 have been elucidated through molecular docking, guiding the synthesis of more potent inhibitors. nih.gov
These computational approaches can be applied to the this compound system to:
Virtual Screening: Computationally screen virtual libraries of derivatives against known biological targets to prioritize synthetic efforts.
Structure-Activity Relationship (SAR) Studies: Build predictive quantitative structure-activity relationship (QSAR) models to understand how structural modifications influence biological activity.
De Novo Design: Use computational algorithms to design novel this compound derivatives with optimized binding affinities and pharmacokinetic properties.
By integrating these in silico methods with practical laboratory synthesis, researchers can accelerate the discovery of new therapeutic agents based on this versatile scaffold.
Challenges and Opportunities in the Synthesis of Complex Azabicyclic Alkaloids
The this compound core is a fundamental building block of many complex azabicyclic alkaloids, such as those isolated from the Stemona family of plants. nih.gov The synthesis of these natural products presents significant challenges that also represent opportunities for innovation in synthetic chemistry.
A primary challenge is the stereocontrolled construction of multiple chiral centers within the bicyclic framework and its substituents. Many synthetic strategies that are effective for simpler systems may not be applicable to more complex, highly functionalized targets. The synthesis of pentacyclic pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines highlighted the difficulty in forming the seven-membered azepine ring, with some methods leading to the undesired formation of six-membered rings. nih.govacs.org
However, these challenges also create opportunities:
Development of Stereoselective Methods: The need for precise control over stereochemistry drives the development of new asymmetric catalytic methods and the use of chiral auxiliaries.
Total Synthesis as a Driver of Discovery: The total synthesis of complex natural products containing the this compound core can lead to the discovery of new chemical reactions and synthetic strategies.
Biomimetic Synthesis: Studying the proposed biosynthetic pathways of these alkaloids can inspire novel and efficient synthetic routes that mimic nature's approach. nih.gov
Overcoming the synthetic hurdles associated with these complex molecules will not only provide access to rare natural products for biological evaluation but also enrich the toolbox of synthetic organic chemistry.
Potential for Derivatization Towards Chemically Probing Biological Systems
The functionalization of the this compound scaffold opens up exciting possibilities for its use as a chemical probe to investigate biological systems. By strategically introducing specific functional groups, this core structure can be transformed into a tool for visualizing, identifying, and modulating biological targets.
The synthesis of N-acylhydrazone derivatives of related pyrrole-containing systems demonstrates how a core scaffold can be readily modified to introduce new pharmacophores and tune biological activity. mdpi.com This principle can be extended to the this compound core.
Potential derivatization strategies include:
Fluorophore Conjugation: Attaching fluorescent dyes to create probes for fluorescence microscopy, allowing for the visualization of the compound's distribution within cells and tissues.
Photoaffinity Labeling: Incorporating photoreactive groups that can form a covalent bond with the biological target upon UV irradiation, enabling target identification and validation.
Biotinylation: Introducing a biotin (B1667282) tag for affinity purification of the target protein from complex biological lysates.
Click Chemistry Handles: Installing alkyne or azide (B81097) functionalities to allow for facile and specific conjugation to other molecules using "click" chemistry.
The development of such chemical probes derived from the this compound scaffold will be invaluable for dissecting complex biological pathways and understanding the molecular basis of disease.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals: pyrrolidine N-H (~δ 3.5 ppm) and azepine CH₂ (~δ 1.8–2.2 ppm) .
- LC-MS : High-resolution MS validates molecular weight, while tandem MS/MS fragments elucidate substituent positions .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives, particularly natural alkaloids like lehmizidine .
What is the pharmacological significance of this compound-containing natural products?
Q. Advanced Research Focus
- Stemona Alkaloids : Found in Stemonaceae plants, these compounds exhibit antitussive and antihelmintic properties. Their pyrido/pyrrolo-azepine cores interact with nicotinic acetylcholine receptors .
- Dendrobatid Alkaloids : Isolated from frog Dendrobates lehmanni, derivatives like 5-methyl-10-(8-nonynyl)lehmizidine show neurotoxic activity, likely via sodium channel modulation .
- Antimicrobial Quats : Synthetic 3-aryl-5H-imidazo[1,2-a]azepines (analogs) inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) by disrupting membrane integrity .
How are computational methods applied to study this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Predict reaction transition states (e.g., Schmidt reaction) to rationalize diastereoselectivity. B3LYP/6-31G(d) level is standard for energy profiling .
- Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase for anti-Alzheimer candidates) using AutoDock Vina .
- Conformational Analysis : Compare calculated (DFT) vs. experimental (X-ray) bond angles to validate stereoelectronic effects .
How do structural modifications influence the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Alkyl Chain Elongation : Increasing substituent length (e.g., from ethyl to pentyl) enhances lipophilicity and blood-brain barrier penetration but may reduce solubility .
- Aromatic Substitution : Electron-withdrawing groups (e.g., -NO₂) on aryl rings improve antimicrobial activity but increase cytotoxicity .
- Stereochemical Impact : (Z)-isomers of 3-propylindolizidine show 10-fold higher antitussive activity than (E)-isomers due to receptor fit .
What contradictions exist in the literature regarding synthetic yields or stereochemical outcomes?
Q. Data Analysis Focus
- Schmidt Reaction Yield Discrepancies : Yields range from 45% (unoptimized conditions) to 85% (with molecular sieves). Contamination by trace water or acidic impurities may explain variability .
- Stereochemical Inversion : Some protocols report unexpected epimerization during hydride reduction. This is mitigated by using milder conditions (e.g., NaBH₃CN instead of LiAlH₄) .
What safety considerations are critical when handling this compound derivatives?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
